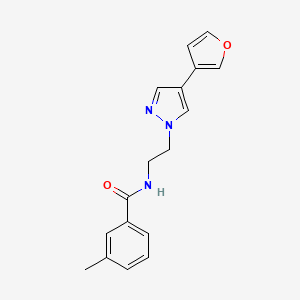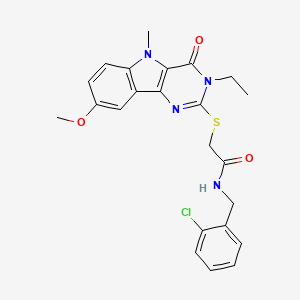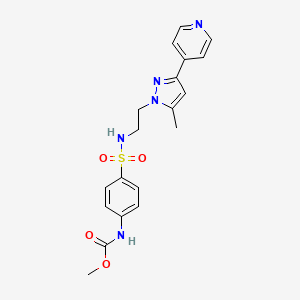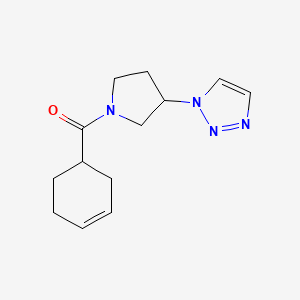![molecular formula C15H14N4OS B2742478 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 2320642-57-5](/img/structure/B2742478.png)
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a benzo[b]thiophene ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, azetidine ring, and benzo[b]thiophene ring would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-triazole ring, for example, is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing compounds related to "(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone." For instance, Watanabe et al. (2015) explored the metabolism of benzophenone-3 by rat and human liver microsomes and its impact on endocrine-disrupting activity. This study offers insight into the compound's metabolic pathways and potential biological effects, highlighting its relevance in pharmacological and toxicological research Watanabe et al., 2015.
Pharmacological Evaluation
Research by Nakajima et al. (2012) analyzed azepane isomers of AM-2233 and AM-1220, along with the detection of a fatty acid amide hydrolase inhibitor, which may be structurally related to the compound . These findings contribute to understanding the pharmacological properties and potential therapeutic applications of related compounds Nakajima et al., 2012.
Catalytic Applications
A study by Ozcubukcu et al. (2009) reported on a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. This research highlights the compound's potential application in facilitating chemical reactions, which is crucial for synthesizing various organic compounds Ozcubukcu et al., 2009.
Antimicrobial Activity
Pandya et al. (2019) investigated the in silico prediction of drug-likeness, in vitro microbial investigation, and formation of dihydropyrrolone conjugates. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showcasing the relevance of structurally similar compounds in developing new antimicrobial agents Pandya et al., 2019.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzothiophen-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-5-12-3-1-2-4-13(12)21-14)18-6-11(7-18)8-19-10-16-9-17-19/h1-5,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRILCYFDJYWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)

![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)

![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)


